molecular formula C12H8N4 B2416068 1-benzyl-1H-imidazole-4,5-dicarbonitrile CAS No. 123124-90-3

1-benzyl-1H-imidazole-4,5-dicarbonitrile

Cat. No. B2416068
CAS RN: 123124-90-3
M. Wt: 208.224
InChI Key: RPKGFMRUOIMQNM-UHFFFAOYSA-N
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Description

1-Benzyl-1H-imidazole-4,5-dicarbonitrile is an organic compound that belongs to the class of N-substituted imidazoles . It is a key component in the synthesis of various functional molecules used in a variety of applications .


Synthesis Analysis

The synthesis of 1-benzyl-1H-imidazole-4,5-dicarbonitrile involves several steps. The current literature provides much information about the synthesis and functionalization of imidazole . Imidazole is a structure that, despite being small, has a unique chemical complexity. It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .


Molecular Structure Analysis

The molecular structure of 1-benzyl-1H-imidazole-4,5-dicarbonitrile is complex. It consists of an imidazole ring fused to a benzyl group . The molecular weight of a similar compound, 1-Benzyl-1H-imidazole-4,5-dicarboxylic acid, is 246.22 .


Chemical Reactions Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Scientific Research Applications

Antimicrobial Agents

1-Benzyl-1H-imidazole-4,5-dicarbonitrile derivatives have been studied for their potential as antimicrobial agents. Research has focused on developing new compounds with effective antibacterial and antifungal activities. These compounds have shown potent activity against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus species (Desai et al., 2015).

Catalysis in Nucleoside Synthesis

Compounds derived from 1-Benzyl-1H-imidazole-4,5-dicarbonitrile have been used as catalysts in the synthesis of nucleoside methyl phosphonamidites. These catalysts are crucial in facilitating specific chemical reactions in the synthesis process (Bats et al., 2013).

Synthesis of Novel Compounds

The synthesis of novel compounds such as 1H-imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][1,2,4]triazole-5-amine derivatives has been achieved using 1-Benzyl-1H-imidazole-4,5-dicarbonitrile derivatives. This process is notable for its environmental friendliness and operational simplicity (Sadek et al., 2018).

Pharmaceutical Research

In pharmaceutical research, certain 1-Benzyl-1H-imidazole-4,5-dicarbonitrile derivatives have been synthesized and studied for their potential analgesic properties. These studies contribute to understanding the medicinal value of these compounds (Uçucu et al., 2001).

Optical and Electrochemical Properties

Research into imidazole-derived systems, including those based on 1-Benzyl-1H-imidazole-4,5-dicarbonitrile, has explored their linear and nonlinear optical properties, as well as electrochemistry. These studies have implications for developing new materials with unique optical and electrochemical features (Kulhanek & Bureš, 2012).

Corrosion Inhibition

1-Benzyl-1H-imidazole-4,5-dicarbonitrile derivatives have been evaluated for their efficacy as corrosion inhibitors. These studies help in understanding the protective capabilities of these compounds in preventing material degradation (Prashanth et al., 2021).

Energetic Materials

Research has been conducted on the synthesis and characterization of high-nitrogen compounds like 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile), which are promising for the development of novel energetic materials. The thermal properties and stability of these compounds are of particular interest (Lewczuk et al., 2020).

Future Directions

Imidazole-based compounds have a wide range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

properties

IUPAC Name

1-benzylimidazole-4,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4/c13-6-11-12(7-14)16(9-15-11)8-10-4-2-1-3-5-10/h1-5,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKGFMRUOIMQNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=C2C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-1H-imidazole-4,5-dicarbonitrile

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